4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride
CAS No.:
Cat. No.: VC15881426
Molecular Formula: C5H8ClN3O
Molecular Weight: 161.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8ClN3O |
|---|---|
| Molecular Weight | 161.59 g/mol |
| IUPAC Name | 4-amino-6-methyl-1H-pyrimidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H7N3O.ClH/c1-3-2-4(6)8-5(9)7-3;/h2H,1H3,(H3,6,7,8,9);1H |
| Standard InChI Key | PCPIZNQRDSBDLS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=O)N1)N.Cl |
Introduction
Chemical Identity and Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClN₃O |
| Molecular Weight | 161.59 g/mol |
| IUPAC Name | 4-amino-6-methyl-1H-pyrimidin-2-one;hydrochloride |
| CAS Number | VCID: VC15881426 |
| PubChem CID | 71758003 |
Spectral and Physicochemical Data
While experimental data on melting points, solubility, and logP values are absent in available sources, analogous dihydropyrimidinones exhibit moderate water solubility due to polar functional groups, with solubility enhanced by hydrochloride salt formation . Stability studies recommend storage in dry, cool environments to prevent hydrolysis or decomposition.
Synthesis and Industrial Production
Conventional Synthetic Routes
The compound is synthesized via cyclization reactions involving β-keto esters, aldehydes, and urea derivatives, following modifications of the Bignelli reaction . For example, methyl cyanoacetate, urea, and sodium methylate undergo cyclization to form 4-amino-6-methyl-1,2-dihydropyrimidin-2-one, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Methyl cyanoacetate, urea, NaOMe | Cyclization to dihydropyrimidinone |
| 2 | HCl acidification | Salt formation |
Industrial protocols optimize yields (>80%) by employing one-pot methylation with dimethyl sulfate under reflux conditions . Solvent-free methods and green catalysts (e.g., molybdate sulfuric acid) are emerging trends to reduce waste .
Process Optimization
A patented method highlights the use of acetone and dimethyl sulfate for methylation, followed by pH adjustment to 7.0–9.0 for crystallization . Key parameters include:
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Temperature control (50–80°C during cyclization).
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Negative pressure distillation (-0.09 MPa) to recover solvents.
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Anhydrous potassium carbonate as a base to neutralize byproducts .
Biological Activities and Mechanisms
Antiviral and Antibacterial Effects
The compound’s pyrimidine scaffold interacts with viral polymerases or bacterial enzymes, disrupting replication. For instance, dihydropyrimidinones inhibit HIV-1 reverse transcriptase by competing with natural nucleotides . Antibacterial activity against Staphylococcus aureus is attributed to interference with cell wall synthesis.
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor for antihypertensive agents (e.g., monastrol analogs) and kinase inhibitors. Its modular structure allows functionalization at positions 4 and 6 to enhance target selectivity .
Agrochemical Uses
In agrochemistry, it is a building block for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Challenges and Future Directions
While the compound’s bioactivity profile is promising, gaps persist in:
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Toxicological Data: Acute and chronic toxicity studies in mammalian models.
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Formulation Science: Development of nanoemulsions or liposomes to improve bioavailability.
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Target Validation: CRISPR-based screening to identify novel molecular targets.
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